

# Spectroscopic Analysis of Ethyl 3-methoxypropanoate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ethyl 3-methoxypropionate*

Cat. No.: B083209

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for Ethyl 3-methoxypropanoate (CAS No. 10606-42-5). The information presented is intended to support identification, characterization, and quality control in research and development settings.

## Spectroscopic Data Summary

The following tables summarize the key  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and characteristic IR absorption data for Ethyl 3-methoxypropanoate.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data**

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Integration | Assignment                             |
|------------------------------------|--------------|-------------|----------------------------------------|
| 4.160                              | Quartet (q)  | 2H          | -O-CH <sub>2</sub> -CH <sub>3</sub>    |
| 3.662                              | Triplet (t)  | 2H          | -O-CH <sub>2</sub> -CH <sub>2</sub> -  |
| 3.356                              | Singlet (s)  | 3H          | -O-CH <sub>3</sub>                     |
| 2.568                              | Triplet (t)  | 2H          | -CH <sub>2</sub> -CH <sub>2</sub> -C=O |
| 1.267                              | Triplet (t)  | 3H          | -O-CH <sub>2</sub> -CH <sub>3</sub>    |

Solvent:  $\text{CDCl}_3$ . Spectrometer Frequency: 400 MHz.

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data**

| Chemical Shift ( $\delta$ ) ppm | Carbon Type         | Assignment                                   |
|---------------------------------|---------------------|----------------------------------------------|
| 171.9                           | $\text{C}=\text{O}$ | $\text{C}=\text{O}$                          |
| 67.3                            | $\text{CH}_2$       | $-\text{O}-\text{CH}_2-\text{CH}_2-$         |
| 60.5                            | $\text{CH}_2$       | $-\text{O}-\text{CH}_2-\text{CH}_3$          |
| 58.7                            | $\text{CH}_3$       | $-\text{O}-\text{CH}_3$                      |
| 34.5                            | $\text{CH}_2$       | $-\text{CH}_2-\text{CH}_2-\text{C}=\text{O}$ |
| 14.2                            | $\text{CH}_3$       | $-\text{O}-\text{CH}_2-\text{CH}_3$          |

Solvent:  $\text{CDCl}_3$ .

**Table 3: Characteristic Infrared (IR) Absorption Data**

| Wavenumber ( $\text{cm}^{-1}$ ) | Intensity | Vibration Type              | Functional Group                         |
|---------------------------------|-----------|-----------------------------|------------------------------------------|
| 2980-2850                       | Strong    | C-H Stretch                 | Alkane ( $\text{CH}_3$ , $\text{CH}_2$ ) |
| 1750-1735                       | Strong    | $\text{C}=\text{O}$ Stretch | Ester                                    |
| 1300-1000                       | Strong    | C-O Stretch                 | Ester, Ether                             |

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Sample Preparation:** A solution of Ethyl 3-methoxypropanoate is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

#### Data Acquisition ( $^1\text{H}$ NMR):

- The NMR spectrometer is tuned and shimmed for the prepared sample to achieve optimal magnetic field homogeneity.
- A standard one-dimensional proton NMR spectrum is acquired at a frequency of 400 MHz.
- Key acquisition parameters include a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
- The free induction decay (FID) is processed using a Fourier transform, followed by phase and baseline correction.
- Chemical shifts are referenced to the TMS signal at 0 ppm.

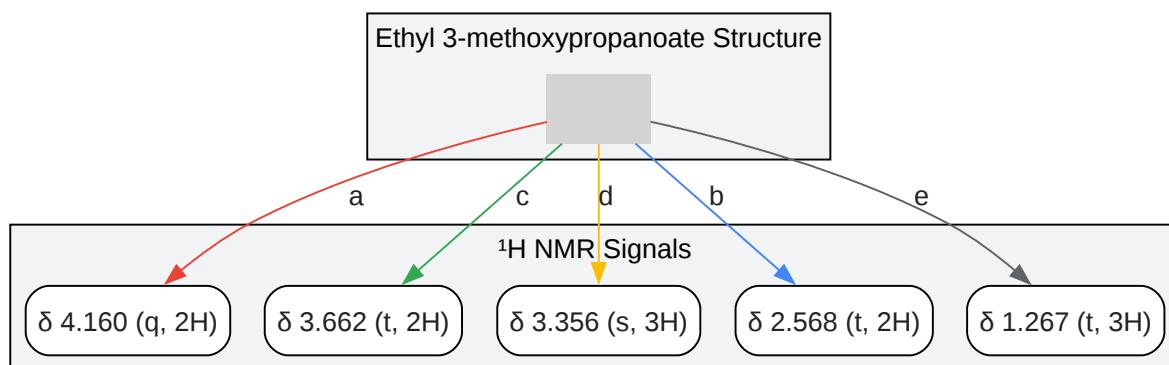
#### Data Acquisition ( $^{13}\text{C}$ NMR):

- A one-dimensional carbon-13 NMR spectrum is acquired, typically using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
- A larger number of scans is generally required compared to  $^1\text{H}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- The chemical shifts are referenced to the solvent peak of  $\text{CDCl}_3$  ( $\delta \approx 77.16$  ppm).

## Infrared (IR) Spectroscopy

#### Sample Preparation (Neat Liquid):

- As Ethyl 3-methoxypropanoate is a liquid, a spectrum can be obtained directly from a thin film of the neat sample.
- A small drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- The plates are gently pressed together to form a thin, uniform liquid film.


### Data Acquisition (FT-IR):

- A background spectrum of the empty spectrometer is first recorded.
- The prepared sample (salt plates with the liquid film) is placed in the sample holder of the FT-IR spectrometer.
- The infrared spectrum is recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber ( $\text{cm}^{-1}$ ).

## Visualizations

### Structure-Spectrum Correlation Diagram

The following diagram illustrates the relationship between the chemical structure of Ethyl 3-methoxypropanoate and its characteristic  $^1\text{H}$  NMR signals.



[Click to download full resolution via product page](#)

Caption: Correlation of  $^1\text{H}$  NMR signals with proton environments in Ethyl 3-methoxypropanoate.

- To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl 3-methoxypropanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b083209#spectroscopic-data-for-ethyl-3-methoxypropanoate-nmr-ir>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)